2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid
Description
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid is a benzoic acid derivative featuring a 4-chlorophenyl ketone group linked via a sulfanyl-ethyl bridge to the benzoic acid core. This compound has garnered attention due to its role as an allosteric inhibitor of human caspase-7, as demonstrated by its crystal structure in complex with the enzyme . Its structure combines a hydrophobic 4-chlorophenyl moiety with a polar carboxylic acid group, making it a candidate for modulating protein-protein interactions in apoptotic pathways.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3S/c16-11-7-5-10(6-8-11)13(17)9-20-14-4-2-1-3-12(14)15(18)19/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPTTWQFPBNDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid typically involves the reaction of 4-chlorobenzaldehyde with thioglycolic acid, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- 2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid (CAS 795290-87-8): Substituents: 3,5-Dichlorophenyl carbamoyl group instead of 4-chlorophenyl ketone. Molecular Weight: 356.23 g/mol (vs. ~322.78 g/mol for the target compound). The carbamoyl group introduces hydrogen-bonding capacity absent in the target compound .
2-[4-Chloro-3-(chlorosulfonyl)benzoyl]benzoic acid (CAS 68592-12-1) :
Analogues with Varied Linkers or Backbones
- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids: Substituents: Butanoic acid chain with a 4-aryl ketone. Key Differences: The extended aliphatic chain may improve solubility but reduce rigidity, impacting target specificity.
2,2′-Thiobis(benzoic acid) (tba) :
Bioactive Analogues with Antitumor or Enzyme-Inhibitory Activity
Av7 (2-Acetamidobenzoic Acid Methyl Ester) :
- 4-{[2-(1H-Benzimidazol-2-ylamino)-2-oxoethyl]amino}-2-hydroxybenzoic acid: Substituents: Benzimidazole and hydroxy groups. Activity: Potential α-glucosidase inhibitor for diabetes management.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s hydrophobicity (LogP ~3.2) balances membrane permeability and aqueous solubility.
- Chlorosulfonyl analogues exhibit lower pKa values due to strong electron-withdrawing effects, enhancing ionization but reducing bioavailability .
Biological Activity
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid, a compound with the molecular formula C15H11ClO3S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H11ClO3S
- Molecular Weight : 306.76 g/mol
- Structural Characteristics : The compound features a chlorophenyl group, a benzoic acid moiety, and a sulfanyl linkage, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing pain and inflammation.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Effects : Research indicates that this compound could possess antimicrobial activity against certain bacterial strains.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens, revealing:
- Inhibition Zones : The compound demonstrated varying inhibition zones against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : MIC values indicated effective concentrations for inhibiting bacterial growth.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Analgesic Activity
The analgesic potential of this compound was assessed through animal models. The study utilized the hot plate and acetic acid-induced writhing tests to evaluate pain relief efficacy:
- Hot Plate Test : Mice treated with the compound showed a significant increase in latency to respond to heat compared to control groups.
- Writhing Test : A notable reduction in writhing responses was observed, suggesting effective analgesic properties.
Case Study 1: Analgesic Efficacy
A recent study investigated the analgesic effects of this compound in a controlled setting. The results indicated:
- Dosage : A single oral dose of 60 mg/kg resulted in significant pain relief.
- Pharmacokinetics : The compound reached peak plasma concentration (C_max) within approximately 17 minutes post-administration.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties:
- Methodology : Various concentrations of the compound were tested against clinical isolates.
- Results : The compound displayed promising activity against resistant strains of bacteria, suggesting potential for therapeutic use in treating infections.
Q & A
Basic: What are the standard synthetic routes for 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid?
Answer:
The compound is typically synthesized via nucleophilic substitution or Michael-type addition. A common approach involves reacting a phenacyl bromide derivative (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) with a thiol-containing benzoic acid precursor (e.g., 2-mercaptobenzoic acid) in the presence of a base like potassium carbonate. This reaction is typically conducted in DMF or acetone under reflux (60–80°C) for 2–6 hours . For thioether bond formation, thioglycolic acid derivatives may also be employed in Michael additions under mild acidic conditions . Post-synthesis purification often involves recrystallization from ethanol or column chromatography.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm the presence of the sulfanyl bridge (δ ~3.5–4.0 ppm for SCH) and aromatic protons from the 4-chlorophenyl group .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z ~335 for CHClOS) .
- X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 86.38° observed in analogous structures) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity of thiols, improving reaction rates.
- Catalyst Use : Palladium catalysts (e.g., Pd/C) may reduce side reactions in coupling steps .
- Temperature Control : Maintaining 60–70°C minimizes decomposition of heat-sensitive intermediates .
Yields >90% are achievable with stoichiometric excess of the thiol precursor and inert atmosphere conditions .
Advanced: How to address contradictions in spectroscopic data for this compound?
Answer:
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The keto-enol tautomerism of the 2-oxoethyl group may shift proton signals. Use deuterated DMSO for stabilization .
- Impurity Peaks : Trace solvents (e.g., DMF) or unreacted phenacyl bromide can overlap with target signals. Purify via preparative HPLC with a C18 column and acetonitrile/water gradient .
- Crystallographic Validation : Single-crystal XRD resolves ambiguous structural assignments, particularly for stereochemistry .
Basic: What are the primary research applications of this compound?
Answer:
- Medicinal Chemistry : As a building block for antimicrobial agents, leveraging the sulfanyl group’s bioisosteric properties .
- Enzyme Inhibition Studies : The 4-chlorophenyl moiety may interact with hydrophobic enzyme pockets, useful in kinase or protease assays .
- Material Science : The conjugated aromatic system enables applications in organic semiconductors or photoactive polymers .
Advanced: How to evaluate its stability under varying pH conditions?
Answer:
- pH-Dependent Degradation : Conduct accelerated stability studies in buffers (pH 1–12) at 40°C for 14 days. Monitor degradation via HPLC-UV at 254 nm.
- Hydrolysis Mechanisms : Acidic conditions cleave the sulfanyl bridge, while alkaline conditions may dechlorinate the phenyl ring. LC-MS identifies degradation products (e.g., benzoic acid derivatives) .
Advanced: What computational methods predict its biological activity?
Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or β-lactamases). The chlorophenyl group’s hydrophobicity enhances binding affinity .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl) with antimicrobial IC values from in vitro assays .
Basic: How to resolve solubility issues in biological assays?
Answer:
- Co-solvent Systems : Use DMSO (≤5% v/v) in aqueous buffers.
- Micellar Encapsulation : SDS or Tween-80 enhances solubility in cell culture media .
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability .
Advanced: What strategies validate its metabolic pathways in vitro?
Answer:
- Hepatocyte Incubations : Use primary human hepatocytes with LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
